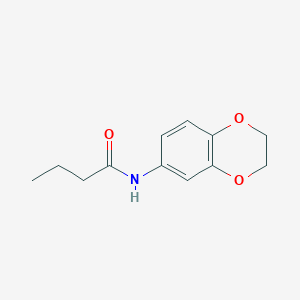

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzodioxin ring fused with a butanamide group

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties .

Mécanisme D'action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological activity .

Mode of Action

This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, affecting nerve signal transmission .

Pharmacokinetics

These properties can impact the bioavailability of the compound .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels . This can result in enhanced nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit cholinesterases, enzymes that are key targets for Alzheimer’s disease treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, potentially altering the metabolic flux within cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . These interactions contribute to its potential therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amine derivatives.

Substitution: N-substituted amides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxin ring system provides stability and potential for diverse chemical modifications, making it a versatile compound for various applications .

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- SMILES Notation : O=C(CCC)NC1=CC2=C(C=C1)OCCO2

This compound features a benzodioxin moiety which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds related to the benzodioxin structure exhibit significant anticancer properties. For instance:

- Cell Lines Studied : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 ± 1.2 | Apoptosis induction |

| This compound | HeLa | 10.46 ± 0.82 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties:

- α-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism.

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 40.09 ± 0.49 |

This suggests potential applications in managing diabetes by controlling postprandial glucose levels .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis as measured by Annexin V staining.

Case Study 2: Enzyme Interaction

In another study focused on enzyme interactions, molecular docking simulations were performed to elucidate the binding affinity of this compound with α-glucosidase. The docking studies revealed key interactions that contribute to its inhibitory activity.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVFPRWBJDAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.